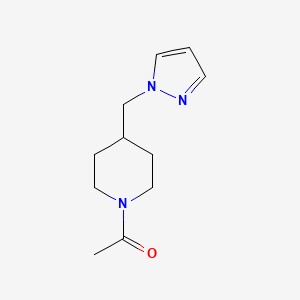

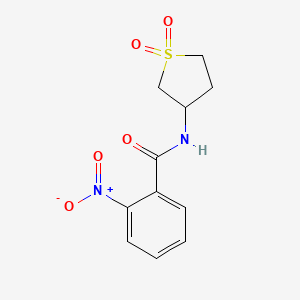

![molecular formula C32H21Br B3018080 9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene CAS No. 1195975-03-1](/img/structure/B3018080.png)

9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell . Phenyl groups are common in organic chemistry and often contribute to the aromaticity and reactivity of the compounds they are part of.

Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . The structure of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would be more complex due to the additional phenyl and anthracene groups, as well as the bromine atom.Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” can undergo would depend on its specific structure and the conditions it is exposed to.Physical And Chemical Properties Analysis

Physical properties of biphenyl include its density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties might include its reactivity, flammability, and toxicity . The physical and chemical properties of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would depend on its specific structure.Scientific Research Applications

Antibacterial Activity

Biphenyl derivatives, such as the compound , have been found to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This makes them potential candidates for the development of structurally innovative antibacterial agents .

Electrical Insulating Fluids

Polychlorinated biphenyls (PCBs), a class of compounds that includes biphenyl derivatives, were historically used as electrical insulating fluids in capacitors and transformers . This suggests that our compound could potentially have similar applications.

Hydraulic, Heat Transfer, and Lubricating Fluids

PCBs were also used as hydraulic, heat transfer, and lubricating fluids . Given the structural similarities, our compound could potentially be used in these applications as well.

Plasticizers and Fire Retardants

PCBs were blended with other chemicals to serve as plasticizers and fire retardants . They were used in a range of products including caulks, adhesives, plastics, and carbonless copy paper . This suggests potential applications for our compound in these areas.

PD-1/PD-L1 Inhibitors

Biphenyl derivatives are known to be small-molecule inhibitors of PD-1/PD-L1 . These inhibitors have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . This suggests that our compound could potentially be used in cancer treatment as a PD-1/PD-L1 inhibitor.

Antibiotic Development

The escalating prevalence of antibiotic-resistant bacteria has led to an urgent need for the development of structurally innovative antibacterial agents . Given the antibacterial activity of biphenyl derivatives , our compound could potentially be used in the development of new antibiotics.

Mechanism of Action

Target of Action

The primary targets of the compound “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene”, also known as “10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene”, are currently unknown. This compound is a derivative of anthracene , a polycyclic aromatic hydrocarbon, and its targets could be similar to those of other anthracene derivatives.

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to other anthracene derivatives, it may interact with its targets in a similar manner. Anthracene derivatives are known for their photophysical properties , suggesting that this compound might interact with its targets through light-induced processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Anthracene derivatives are often used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer properties . This suggests that the compound might influence energy transfer pathways in its targets.

Pharmacokinetics

Pharmacokinetic studies would provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body . This information is crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other anthracene derivatives, it might exhibit similar effects. For instance, some anthracene derivatives are known to exhibit high thermal stability and blue emission with a high quantum yield . .

Action Environment

The action of this compound can be influenced by various environmental factors. It is also soluble in hot non-polar solvents due to its low polarity . These solubility properties suggest that the compound’s action, efficacy, and stability might be influenced by the solvent environment.

Safety and Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects . The safety and hazards of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would likely depend on its specific structure and properties.

properties

IUPAC Name |

10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21Br/c33-32-28-14-8-7-13-27(28)31(25-17-15-24(16-18-25)22-9-3-1-4-10-22)30-21-26(19-20-29(30)32)23-11-5-2-6-12-23/h1-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZRYYKSIYQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)